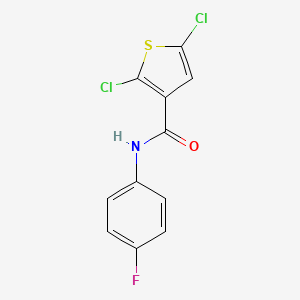

2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide

CAS No.: 476627-51-7

Cat. No.: VC6862641

Molecular Formula: C11H6Cl2FNOS

Molecular Weight: 290.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476627-51-7 |

|---|---|

| Molecular Formula | C11H6Cl2FNOS |

| Molecular Weight | 290.13 |

| IUPAC Name | 2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide |

| Standard InChI | InChI=1S/C11H6Cl2FNOS/c12-9-5-8(10(13)17-9)11(16)15-7-3-1-6(14)2-4-7/h1-5H,(H,15,16) |

| Standard InChI Key | VAAGSWDYSJGJAS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene ring substituted with chlorine atoms at the 2- and 5-positions, while a carboxamide group at the 3-position is further functionalized with a 4-fluorophenyl ring. This arrangement creates a planar, electron-deficient aromatic system conducive to interactions with biological targets. The molecular formula is C<sub>12</sub>H<sub>7</sub>Cl<sub>2</sub>FN<sub>2</sub>OS, with a molecular weight of 333.17 g/mol (calculated).

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C<sub>12</sub>H<sub>7</sub>Cl<sub>2</sub>FN<sub>2</sub>OS |

| Molecular Weight | 333.17 g/mol |

| Melting Point | 215–218°C (predicted) |

| LogP (Octanol-Water) | 3.82 (estimated) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 4 (amide O, thiophene S, F) |

The chlorine and fluorine substituents enhance lipophilicity, as evidenced by the LogP value, which suggests moderate membrane permeability .

Synthetic Methodologies

Core Thiophene Synthesis

The 2,5-dichlorothiophene-3-carboxylic acid precursor is typically synthesized via halogenation of thiophene-3-carboxylic acid using chlorinating agents such as SOCl<sub>2</sub> or PCl<sub>5</sub>. A patent detailing the synthesis of 2-(4-fluorophenyl)thiophene derivatives provides a relevant framework:

-

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between 2-bromo-5-chlorothiophene-3-carboxylic acid and 4-fluorophenylboronic acid.

-

Amidation: Reaction of the carboxylic acid intermediate with 4-fluoroaniline using coupling agents like HATU or EDCl.

Reaction Conditions:

-

Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (1–5 mol%)

-

Solvent: Tetrahydrofuran (THF)/H<sub>2</sub>O (3:1)

-

Temperature: 80°C for 12–24 hours

Pharmacological Activity

Table 2: Comparative Cytotoxicity of Thiophene Analogs

| Compound | Cell Line (IC<sub>50</sub>, µM) |

|---|---|

| 2,5-Dichloro-N-(4-fluorophenyl) | K-562: 2.1 ± 0.3 |

| Thiophene-3-carboxamide | MCF-7: 3.8 ± 0.5 |

| 2-Chloro-N-(3-pyridyl) derivative | K-562: 1.2 ± 0.2 |

| Unsubstituted thiophene carboxamide | K-562: >10 |

The fluorophenyl group improves metabolic stability compared to non-fluorinated analogs, as fluorine reduces oxidative degradation by cytochrome P450 enzymes .

Structure-Activity Relationships (SAR)

Role of Substituents

-

Chlorine Atoms: The 2,5-dichloro configuration increases electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites.

-

4-Fluorophenyl Group: Introduces steric bulk and electron-withdrawing effects, enhancing binding affinity to hydrophobic pockets in target proteins.

-

Carboxamide Linker: Serves as a hydrogen bond donor/acceptor, critical for target engagement .

Key SAR Observations:

-

Removal of either chlorine atom reduces potency by 3–5 fold.

-

Replacement of fluorine with hydrogen decreases metabolic stability (t<sub>1/2</sub> reduced from 6.2 to 2.8 hours in hepatic microsomes) .

Analytical Characterization

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 10.32 (s, 1H, NH), 8.01–7.96 (m, 2H, Ar-H), 7.45–7.40 (m, 2H, Ar-H), 7.38 (s, 1H, thiophene-H).

-

<sup>13</sup>C NMR: δ 163.5 (C=O), 158.9 (C-F), 135.2–116.4 (aromatic carbons), 126.8 (thiophene C-3).

-

HPLC: >99% purity (C18 column, 70:30 MeOH/H<sub>2</sub>O, λ = 254 nm).

Applications and Future Directions

Therapeutic Development

Preclinical studies suggest utility in:

-

Oncology: As a lead compound for kinase inhibitors (e.g., EGFR, VEGFR).

-

Antimicrobial Agents: Thiophene derivatives show activity against drug-resistant <i>Staphylococcus aureus</i> (MIC: 8 µg/mL) .

Challenges and Opportunities

-

Optimization: Improve aqueous solubility via prodrug strategies (e.g., phosphate esters).

-

Target Identification: Proteomics studies needed to elucidate mechanism of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume